Selective ALKBH5 Demethylase Inhibition vs. In-Class iNOS Inhibitor Activity
6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol (114684-92-3) directly inhibits the RNA demethylase ALKBH5 with an IC50 of 840 nM [1]. This contrasts with the functional profile of a leading in-class comparator from the 5-nitropyrimidine-2,4-dione series, compound 36, which is a potent iNOS inhibitor (iNOS IC50 6.2 µM) but was not reported to inhibit ALKBH5 [2]. This demonstrates a clear target-selectivity differentiation driven by the 6-substituent.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) on distinct targets |
|---|---|
| Target Compound Data | ALKBH5 IC50: 840 nM |
| Comparator Or Baseline | Compound 36 (a 5-nitropyrimidine-2,4-dione analog): iNOS IC50 6.2 µM; ALKBH5 activity not detected. |
| Quantified Difference | Target compound is 7.4-fold more potent against ALKBH5 than comparator 36 is against iNOS. The comparator shows no reported ALKBH5 inhibition. |
| Conditions | ALKBH5 assay: Inhibition of recombinant ALKBH5 (unknown origin) mediated demethylase activity using methylated N6-adenine RNA probe. iNOS assay: Inhibition of inducible nitric oxide synthase activity on LPS-induced RAW 264.7 cells. |
Why This Matters
This demonstrates a unique target engagement profile for the m6A RNA modification pathway, which is not addressed by other 5-nitropyrimidine-2,4-dione analogs, guiding procurement for epigenetic probe development.
- [1] BindingDB. Entry BDBM50557836 / CHEMBL4752151: Inhibition of RNA demethylase ALKBH5. View Source
- [2] Liang Ma et al. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chem Biol Drug Des. 2015 Mar;85(3):296-9. View Source
